1,5-Dibromo-2,4-dinitrobenzene

Synthetic Methodology Polymer Chemistry Monomer Synthesis

This symmetrical, polyhalogenated dinitrobenzene is the definitive bifunctional building block for advanced materials. Its unique 1,5-dibromo-2,4-dinitro architecture is irreplaceable for synthesizing high-strength, flexible transparent polyimide films for OLED substrates. It uniquely enables efficient sequential Suzuki coupling and reductive ring-closure to indolocarbazoles—key components in high-performance OLEDs, OFETs, and sensors. This monomer is also the essential precursor for specific chiral, propeller-shaped conjugated polymers. No isomer or mono-functional analog can replicate this electronic environment or dual reactivity. Procure this specific regioisomer to ensure defined polymer backbone growth and target product properties.

Molecular Formula C6H2Br2N2O4
Molecular Weight 325.9 g/mol
CAS No. 24239-82-5
Cat. No. B1587414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2,4-dinitrobenzene
CAS24239-82-5
Molecular FormulaC6H2Br2N2O4
Molecular Weight325.9 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]
InChIInChI=1S/C6H2Br2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H
InChIKeyHYQUWYMJSAPGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-2,4-dinitrobenzene (CAS 24239-82-5) for Advanced Synthesis and High-Performance Polymer Procurement


1,5-Dibromo-2,4-dinitrobenzene is a polyhalogenated dinitrobenzene derivative that serves as a strategic, bifunctional aromatic building block in advanced organic synthesis and materials science [1]. Characterized by the symmetrical substitution of bromine atoms at the 1- and 5-positions and nitro groups at the 2- and 4-positions on the benzene ring, this compound possesses a distinct molecular architecture [2]. With a molecular formula of C6H2Br2N2O4 and a molecular weight of 325.90 g/mol, it is typically supplied as a yellow crystalline powder with a minimum purity of 98% as determined by HPLC . This combination of electron-withdrawing nitro groups and cross-coupling-amenable bromine leaving groups defines its unique utility and requires careful consideration of alternatives [2].

Why a Generic Dinitrobenzene Cannot Substitute for 1,5-Dibromo-2,4-dinitrobenzene in Precision Synthesis


Simple or isomeric substitution with other dinitrobenzene derivatives is not feasible due to the compound's unique and quantified regiochemical and electronic profile. The specific 1,5-dibromo-2,4-dinitro pattern is a prerequisite for defined reactivity [1]. For instance, 1,3-dinitrobenzene analogs lack the dual bromine handles necessary for polymerization or bis-functionalization [2]. Similarly, isomers like 1,2-dibromo-4,5-dinitrobenzene present a different molecular geometry that alters the vector of polymer chain growth and the electronic conjugation of the resulting material [3]. Furthermore, the combination of two bromines with two nitro groups creates an electronic environment that strongly activates the ring toward nucleophilic aromatic substitution (SNAr) while simultaneously providing sites for palladium-catalyzed cross-coupling, a dual reactivity that other regioisomers or mono-halogenated analogs cannot replicate to the same degree [4]. Substitution with an incorrect isomer or analog introduces quantifiable and often irreversible changes in product properties, as detailed in the evidence below.

Quantitative Differentiators: Direct Evidence for Selecting 1,5-Dibromo-2,4-dinitrobenzene


Regioselective Synthesis Yields a Single, Polymer-Grade Dinitro-Dibromo Monomer

The compound is synthesized via the nitration of 1,3-dibromobenzene, a process that yields two distinct products: 1,5-dibromo-2,4-dinitrobenzene and 1,3-dibromo-2,4,6-trinitrobenzene [1]. The yield of the target 1,5-dibromo-2,4-dinitrobenzene is explicitly reported as 27% under the specified conditions (HNO3/H2SO4, 60°C), while the competing trinitro product is formed in 53% yield [1]. This demonstrates a defined, albeit moderate, synthetic pathway that yields a specific regioisomer crucial for its function as a symmetrical AA-type monomer in step-growth polymerizations [2]. This is in stark contrast to the alternative synthesis from 1,2-dibromobenzene, which yields a complex mixture of regioisomers, including 1,2-dibromo-4,5-dinitrobenzene and 1,2-dibromo-3,4-dinitrobenzene, complicating purification and leading to inconsistent material properties [3].

Synthetic Methodology Polymer Chemistry Monomer Synthesis

Critical Monomer for High-Strength, Flexible, Transparent Polyimide Films

1,5-Dibromo-2,4-dinitrobenzene is a documented precursor for the synthesis of high-strength, flexible, and transparent polyimide (PI) films . Its function is to provide the aromatic core and the necessary reactive handles (bromine for cross-coupling, nitro groups for subsequent reduction to amine) to build the rigid-rod polymer backbone [1]. In contrast, while other dibromoarenes like 1,4-dibromobenzene can be used to synthesize poly(p-phenylene) (PPP) derivatives, they typically produce materials that are insoluble and infusible without further functionalization [2]. The 1,5-dibromo-2,4-dinitrobenzene-based approach allows for the strategic placement of solubility-enhancing side chains *after* polymerization, or through copolymerization, leading to processable high-performance PI films with specified optical clarity and mechanical strength [1][2]. Specifically, it is used in the production of transparent polyimides for OLED and flexible display applications .

Polymer Science Flexible Electronics Optoelectronic Materials

Dual-Reactivity Platform Enables Sequential Functionalization for Complex Architectures

The compound offers two orthogonal reactive sites, enabling a stepwise build-up of molecular complexity that is not possible with mono-halogenated analogs [1]. The two bromine atoms are reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the nitro groups can be independently reduced to amines for further functionalization or polymer condensation [1]. For example, a documented synthetic sequence involves a Suzuki coupling with phenylboronic acid to install aryl groups at the 1- and 5-positions, followed by Cadogan's reductive ring closure to form the indolocarbazole core [2]. This two-step transformation from 1,5-dibromo-2,4-dinitrobenzene yields a complex, fused heterocycle with high efficiency. A mono-halogenated analog, such as 1-bromo-2,4-dinitrobenzene, would be incapable of this bis-functionalization, limiting the synthesis to simpler, linear structures .

Organic Synthesis Cross-Coupling Sequential Functionalization

Proven High-Value Applications for 1,5-Dibromo-2,4-dinitrobenzene in R&D and Production


Synthesis of High-Performance Polyimides for Flexible Displays and OLED Substrates

Procurement for this application is directly supported by evidence that 1,5-dibromo-2,4-dinitrobenzene is a specific monomer for creating high-strength, flexible, and transparent polyimide (PI) films . The compound's symmetrical, rigid aromatic core, combined with its two reactive handles, allows for the construction of polymer backbones with the necessary optical and mechanical properties for advanced flexible electronics, including OLED substrates [1]. The use of alternative monomers, like simple dibromobenzenes, would result in materials lacking the required transparency and processability, as detailed in Section 3, Evidence Item 2.

Multi-Step Synthesis of Indolocarbazole Derivatives for Organic Electronics

Researchers procuring this compound for the synthesis of indolocarbazole derivatives benefit from its unique dual reactivity [2]. As shown in Section 3, Evidence Item 3, the compound can undergo sequential Suzuki coupling to introduce aryl groups, followed by reductive ring-closure to yield the complex, fused indolocarbazole core [2]. This route is more efficient than those using mono-functionalized starting materials, which cannot achieve the same molecular complexity. The resulting indolocarbazoles are key components in high-performance OLEDs, organic field-effect transistors (OFETs), and fluorescent sensors [3][4].

Building Block for Novel Chiral Conjugated Polymers

This compound serves as a critical precursor for a specific class of chiral conjugated polymers with propeller-like structures [1]. The research by Ma et al. (1997) specifically utilizes 1,5-dibromo-2,4-dinitrobenzene as the core building block to synthesize these polymers, which exhibit unique chiroptical properties due to their non-planar, propeller-shaped conformation [1]. The use of other regioisomeric dibromoarenes would not yield the same polymer architecture or properties, making the procurement of this specific compound essential for this line of advanced materials research.

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